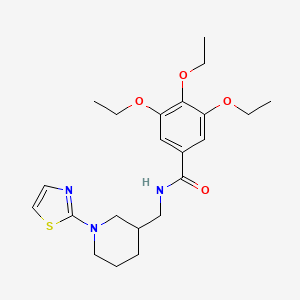

3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-4-27-18-12-17(13-19(28-5-2)20(18)29-6-3)21(26)24-14-16-8-7-10-25(15-16)22-23-9-11-30-22/h9,11-13,16H,4-8,10,14-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFFIQWBSVLOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Esterification: : Reacting 3,4,5-trihydroxybenzamide with ethyl chloroformate in the presence of a base to introduce ethoxy groups.

Formation of Thiazolylpiperidinylmethyl Moiety: : Reacting thiazole with piperidine derivatives under controlled conditions to form the thiazolylpiperidinylmethyl group.

Coupling Reaction: : Finally, coupling the modified benzamide core with the thiazolylpiperidinylmethyl moiety using appropriate coupling agents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed on the benzamide core to introduce additional functional groups.

Reduction: : Reduction reactions can be used to modify the thiazolylpiperidinylmethyl moiety.

Substitution: : Substitution reactions can be employed to replace ethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Scientific Research Applications

The compound 3-((1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a research compound with potential biological activities. Its molecular formula is C21H24FN5O3, and its molecular weight is 413.453 g/mol. The purity is generally around 95%.

Chemical Structure and Properties

- Piperidine ring Contributes to the compound's basicity and potential for receptor interactions.

- Isoxazole moiety Known for its biological activities, particularly in medicinal chemistry.

- Triazole ring Often associated with antifungal and anticancer properties.

Synthesis

The synthesis of the compound typically involves multiple steps:

- Formation of the 3,5-Dimethylisoxazole moiety through cycloaddition reactions.

- Acetylation of the piperidine ring using 3,5-dimethylisoxazole-4-yl acetic acid.

- Cyclization to form the triazole core.

Potential biological activities:

- Anticancer Activity Compounds with similar structures have demonstrated anticancer properties. A related compound evaluated by the National Cancer Institute (NCI) showed a mean growth inhibition (GI50) value of 15.72 µM against various human tumor cell lines. The mechanism of action often involves inhibiting specific kinases or receptors overexpressed in cancer cells.

- Enzyme Inhibition The compound may inhibit enzymes involved in cancer progression, such as Polo-like kinase 1 (Plk1), a target for anticancer drug development due to its role in mitosis.

- Neuroprotective Effects Research suggests that compounds with similar structures may exhibit neuroprotective effects by modulating inflammatory pathways in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Related Compound | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | Similar Triazole | GI50 = 15.72 µM | NCI Study |

| Enzyme Inhibition | Plk1 Inhibitor | High affinity binding | PMC Article |

| Neuroprotection | Related Compound | Modulates inflammation | ACS Publications |

In Vitro Studies: A study involving a related triazole compound showed significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the triazole scaffold can enhance biological activity.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole and benzamide moieties are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide-Thiazole Hybrids

describes several benzamide-thiazole derivatives (4d–4i) with variations in amine substituents (e.g., morpholinomethyl, dimethylamino, and piperazine groups). Key differences from the target compound include:

- Substituent Position: Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature pyridyl and chloro groups on the thiazole ring, whereas the target compound substitutes these with a piperidine ring.

Triethoxy-Benzamide Derivatives with Heterocyclic Systems

highlights compound 5i (3,4,5-trimethoxy-N-(1-(5-methyl-2-((2-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)benzamide), which shares the triethoxy-benzamide core but diverges in the heterocyclic system (triazolopyrimidine vs. thiazole). Notable distinctions include:

- Heterocycle Impact : The triazolopyrimidine-thioether system in 5i introduces rigid planar geometry and sulfur-based interactions, contrasting with the thiazole-piperidine flexibility in the target compound.

- Synthetic Yield : 5i was synthesized in 83% yield, suggesting efficient coupling strategies that could be applicable to the target compound .

Thiazole-Piperazine/Urea Derivatives

reports urea-thiazole-piperazine hybrids (11a–11o) with varied aryl substituents. Although these are urea derivatives, their thiazole-piperazine scaffold offers insights:

- Pharmacophore Differences: The urea group provides two hydrogen-bond donors, whereas the benzamide in the target compound offers one. This may influence target selectivity (e.g., kinase vs. protease inhibition).

- Yield and Stability : Yields for 11a–11o range from 83.7% to 88.2%, indicating robust synthetic routes for thiazole-piperidine systems .

Thiadiazole-Based Analogues

describes 3,4,5-triethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 6180-95-6), which replaces the thiazole-piperidine with a thiadiazole-sulfanyl group. Key comparisons include:

- Polar Surface Area (PSA) : The thiadiazole derivative has a PSA of 82.57 Ų, likely lower than the target compound due to reduced hydrogen-bonding capacity from the sulfanyl group.

- Physicochemical Properties : The density (1.38 g/cm³) and refractive index (1.591) provide benchmarks for material characterization .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : High yields (≥83%) for analogs like 5i and 11a suggest viable routes for the target compound, though the piperidine-thiazole linkage may require optimization.

- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., triethoxy) may enhance solubility but reduce binding affinity to hydrophobic targets compared to electron-withdrawing substituents (e.g., trifluoromethyl in 5i).

- Physicochemical Properties : The target compound’s estimated PSA (~90 Ų) aligns with moderate membrane permeability, suitable for central nervous system (CNS) drug candidates.

Biological Activity

3,4,5-Triethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of benzamides, which are known for their diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triethoxy group and a thiazole ring attached to a piperidine moiety, which contribute to its unique properties and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biological processes. For instance, it has been shown to affect tubulin polymerization, which is essential for cell division.

Modulation of Signaling Pathways : It can modulate pathways related to inflammation and apoptosis. This modulation can lead to therapeutic effects in conditions characterized by excessive inflammation or uncontrolled cell proliferation.

Receptor Binding : The compound may bind to specific receptors on cell surfaces, initiating biochemical cascades that result in its observed biological activities.

Antitumor Activity

Several studies have reported the antitumor potential of benzamide derivatives similar to this compound. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 3,4,5-triethoxy-N-(4-chloro-benzamide) | Moderate inhibition of RET kinase | |

| Benzamide derivatives | Significant cytotoxicity against various cancer cell lines |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers. A study indicated that similar benzamide derivatives could significantly lower levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in inflammatory models.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit antimicrobial properties. For example:

| Compound | Activity | Reference |

|---|---|---|

| Benzoylthiourea derivatives | Antibacterial against multiple strains | |

| Pyrazole amide derivatives | Effective against phytopathogenic fungi |

Case Studies

A recent case study focused on the synthesis and evaluation of this compound demonstrated its potential as an effective inhibitor of specific cancer cell lines. The study utilized various assays to evaluate cytotoxicity and mechanism of action. Results indicated that the compound significantly inhibited cell proliferation in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.